molecular formula C7H10O B14358584 Bicyclo[2.2.1]hept-3-en-2-ol CAS No. 93628-29-6

Bicyclo[2.2.1]hept-3-en-2-ol

Cat. No.: B14358584
CAS No.: 93628-29-6
M. Wt: 110.15 g/mol
InChI Key: XBURSEKVGPSINF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-3-en-2-ol: is a bicyclic compound with the molecular formula C7H10O. It is a derivative of norbornene, featuring a hydroxyl group attached to the second carbon of the bicyclo[2.2.1]heptane ring system. This compound is known for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Photochemical Cycloaddition: One of the common methods to synthesize bicyclo[2.2.1]hept-3-en-2-ol involves photochemical [2+2] cycloaddition reactions.

    Diels-Alder Reaction: Another approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.

Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the efficiency and yield of the desired product. For example, transition metal catalysts can be employed in the polymerization of norbornene derivatives .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: MCPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens, acids, and bases

Major Products:

    Oxidation: Epoxides, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, ethers

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]hept-3-en-2-ol stands out due to its specific placement of the hydroxyl group and double bond, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .

Properties

CAS No.

93628-29-6

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

bicyclo[2.2.1]hept-3-en-2-ol

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h4,6-8H,1-3H2

InChI Key

XBURSEKVGPSINF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(C1C2)O

Origin of Product

United States

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